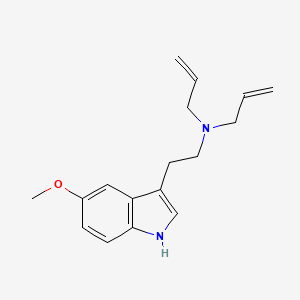

N,N-Diallyl-5-methoxytryptamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRHWEAUHXYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239169 | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928822-98-4 | |

| Record name | 5-MeO-DALT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallyl-5-methoxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYL-5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Overview of Synthetic Tryptamine Derivatives in Chemical Biology

Tryptamine (B22526) and its derivatives are a broad class of compounds characterized by an indole (B1671886) nucleus linked to an ethylamine (B1201723) side chain. mdpi.com This fundamental structure is found in many biologically important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. mdpi.com In the realm of chemical biology, synthetic tryptamine derivatives are invaluable tools for probing the intricacies of the central nervous system.

The synthesis of novel tryptamine derivatives allows researchers to explore structure-activity relationships, elucidating how modifications to the tryptamine scaffold influence receptor binding and functional activity. mdpi.comnih.gov For instance, the addition of different functional groups to the indole ring or the nitrogen atom of the ethylamine side chain can dramatically alter a compound's pharmacological profile. acs.org These synthetic explorations have led to the development of compounds with potential therapeutic applications, including anti-tumor agents. nih.govresearchgate.net

The ability to create large libraries of tryptamine derivatives through both synthetic chemistry and bioproduction methods has significantly advanced neuropsychiatric drug screening programs. acs.org These libraries provide a diverse set of molecules for testing at various receptors and transporters involved in neuropsychiatric conditions. acs.org

Historical Trajectory and Contemporary Relevance of N,n Diallyl 5 Methoxytryptamine Research

The synthesis of N,N-Diallyl-5-methoxytryptamine was first detailed in 2004 by Alexander Shulgin. herts.ac.ukwikipedia.org Information regarding its synthesis and effects was initially circulated online in May 2004, and by June of the same year, it became available for purchase from internet-based research chemical vendors. wikipedia.orgwikiwand.com

Initially, 5-MeO-DALT was primarily known within the context of online forums and was sold as a 'research chemical'. herts.ac.uknih.govherts.ac.uk Consequently, for a period, there was a notable lack of scientifically rigorous literature on its pharmacological and toxicological properties. herts.ac.uknih.gov

In recent years, however, the scientific community has shown a growing interest in 5-MeO-DALT, leading to more systematic investigations of its properties. chemimpex.com Reports of its detection began to surface in 2007 and have continued to the present day. core.ac.uk This has been driven by its emergence as a novel psychoactive substance and its unique diallyl substitution, which presents interesting possibilities for the development of new therapeutic agents. chemimpex.comcore.ac.uk The solid-state structure of its freebase form has been reported, providing crucial data for its analytical characterization. nih.goviucr.org

Significance in Modern Neuropharmacological and Medicinal Chemistry Studies

Established Synthetic Pathways for this compound

The synthesis of this compound and its related compounds often relies on well-established chemical procedures that have been adapted and optimized for efficiency and yield.

Adaptations of the Speeter and Anthony Procedure

A cornerstone in the synthesis of N,N-disubstituted tryptamines, including 5-MeO-DALT, is the Speeter and Anthony procedure. acs.orgnih.govevitachem.com This method is considered one of the most significant synthetic pathways for preparing psychedelic tryptamines. acs.org The general route begins with a substituted indole, in this case, 5-methoxyindole (B15748). evitachem.comresearchgate.net

The process unfolds in a sequence of three key steps:

Acylation: The 5-methoxyindole starting material is first acylated, typically using oxalyl chloride, to form an indol-3-ylglyoxalyl chloride intermediate. researchgate.net

Amination: This reactive intermediate is then subjected to amination with N,N-diallylamine. This step yields the corresponding N,N-diallyl-indol-3-ylglyoxalylamide. researchgate.netcore.ac.uk

Reduction: The final step involves the reduction of the glyoxalylamide intermediate. A powerful reducing agent, such as lithium aluminum hydride (LAH), is commonly employed to reduce the two carbonyl groups, furnishing the final this compound product. evitachem.comresearchgate.net

This procedure has been widely adopted for creating a variety of N,N-dialkylated tryptamines for research purposes. researchgate.net

Microwave-Accelerated Synthetic Methodologies

To enhance the efficiency of the traditional Speeter and Anthony synthesis, microwave-accelerated conditions have been successfully implemented. researchgate.netcore.ac.uk This modern adaptation significantly shortens reaction times, particularly for the reduction step. researchgate.net Researchers have demonstrated that the normally time-consuming reduction of the glyoxalylamide intermediate can be completed in as little as five minutes when conducted at 150 °C in tetrahydrofuran (B95107) (THF) under microwave irradiation. researchgate.netnih.gov This rapid and efficient methodology has been utilized to prepare a wide array of N,N-diallyltryptamines (DALTs) and other N,N-dialkyltryptamines in good yields. researchgate.netcore.ac.uknih.gov

Synthesis of Ring-Substituted N,N-Diallyltryptamine Analogs

The versatile nature of the microwave-accelerated Speeter and Anthony procedure has been leveraged to create a diverse library of ring-substituted N,N-diallyltryptamine analogs. core.ac.ukresearchgate.net By starting with appropriately substituted indoles, researchers have systematically introduced various functional groups onto the indole nucleus, allowing for the exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net These efforts aim to understand how different substitutions on the indole ring influence the compound's properties. researchgate.net

A range of these analogs has been synthesized and analytically characterized. core.ac.ukresearchgate.net The table below lists several of the prepared ring-substituted DALT derivatives.

| Ring-Substituted Analog | Reference |

| 2-Phenyl-DALT | core.ac.uk |

| 4-Acetoxy-DALT | core.ac.ukresearchgate.net |

| 4-Hydroxy-DALT | core.ac.ukresearchgate.net |

| 4,5-Ethylenedioxy-DALT | core.ac.uk |

| 5-Methyl-DALT | core.ac.uk |

| 5-Fluoro-DALT | core.ac.ukresearchgate.net |

| 5-Fluoro-2-methyl-DALT | core.ac.ukresearchgate.net |

| 5-Chloro-DALT | core.ac.uk |

| 5-Bromo-DALT | core.ac.ukresearchgate.net |

| 5,6-Methylenedioxy-DALT | core.ac.uk |

| 5-Ethoxy-DALT | core.ac.uk |

| 6-Fluoro-DALT | core.ac.uk |

| 7-Methyl-DALT | core.ac.uk |

| 7-Ethyl-DALT | core.ac.ukresearchgate.net |

Preparation of Isotopically Labeled this compound Derivatives for Research

Isotopically labeled compounds are indispensable tools in various research applications, particularly as internal standards for quantitative bioanalytical assays using mass spectrometry. researchgate.netnih.gov The synthesis of deuterated this compound derivatives has been accomplished to support such studies. nih.gov

One reported strategy involves the microwave-accelerated alkylation of 5-methoxytryptamine (B125070) with deuterated allyl halides. An analogous approach has been detailed for the synthesis of 5-ethoxy-N,N-dialkyl-[α,α,β,β-D(4)]-tryptamines, which follows the microwave-accelerated Speeter and Anthony procedure. nih.gov These synthetic efforts yield tryptamines with deuterium (B1214612) atoms incorporated into the ethylamine (B1201723) side chain, providing the necessary mass shift for use as internal standards without significantly altering the chemical properties of the molecule. researchgate.netnih.gov The resulting labeled compounds are purified and characterized using techniques like NMR and high-resolution mass spectrometry to confirm their isotopic integrity.

Structural Elucidation and Crystallographic Analysis of this compound

The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and interactions. The structural characterization of 5-MeO-DALT has been achieved through various analytical techniques, most definitively by single-crystal X-ray diffraction. nih.goviucr.org

The crystal structure of the freebase form of 5-MeO-DALT was solved in 2020. iucr.orgwikipedia.org The analysis revealed that the asymmetric unit contains a single tryptamine molecule. In the solid state, these molecules are linked into zigzag chains by strong N—H⋯N hydrogen bonds. iucr.org

More recently, the structure of a fumarate (B1241708) salt of 5-MeO-DALT was reported, providing insights into its salt-form architecture. nih.gov In this structure, the tryptammonium cations and fumarate dianions are held together in one-dimensional chains through a series of N—H⋯O hydrogen bonds. nih.gov The availability of well-characterized, crystalline materials is crucial as these compounds gain relevance in medicinal chemistry research. iucr.org

Comprehensive analytical characterization of 5-MeO-DALT and its analogs typically involves a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), to confirm the identity and purity of the synthesized compounds. researchgate.netcore.ac.ukmanchester.ac.uk

The crystallographic data for the freebase and fumarate salt forms are summarized in the table below.

| Parameter | 5-MeO-DALT (Freebase) | bis(5-MeO-DALT) Fumarate |

| Systematic Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine | bis{N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-aminium} (E)-but-2-enedioate |

| Formula | C₁₇H₂₂N₂O | 2(C₁₇H₂₃N₂O)⁺ · C₄H₂O₄²⁻ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Reference | iucr.org | nih.gov |

Serotonergic Receptor Subtype Binding Affinities and Efficacy

This compound demonstrates notable affinity for several serotonin (5-HT) receptor subtypes, which are believed to mediate many of its effects. who.intnih.gov

Studies have shown that this compound and its analogs exhibit affinity for the 5-HT1A and 5-HT2B receptors, with reported binding affinities (Ki) in the range of 10 to 80 nM for some derivatives. nih.gov The affinity for the 5-HT2A receptor, a key target for many hallucinogenic tryptamines, is comparatively weaker, with Ki values typically spanning from 250 to 730 nM. nih.gov Despite this lower affinity, activation of 5-HT2A receptors is thought to contribute to some of the compound's behavioral effects, such as the head-twitch response observed in mice. who.intnih.gov Interestingly, the activation of 5-HT1A receptors by tryptamine hallucinogens may actually temper the effects mediated by 5-HT2A receptors. nih.govwisc.edu A multiple regression analysis indicated that 5-HT2A and 5-HT1A receptors have positive and negative contributions, respectively, to the potency of the head-twitch response. nih.govresearchgate.net

Binding Affinities of this compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) Range |

|---|---|

| 5-HT1A | 10 - 80 nM |

| 5-HT2A | 250 - 730 nM |

This compound and related compounds have also been found to bind to 5-HT6 and 5-HT7 receptors. who.intnih.gov Radioligand binding assays have indicated that it has a high affinity for these receptor subtypes. who.int Specifically, the affinity for these receptors has been reported to be in the 50-400 nM range for a series of DALT compounds. nih.gov

The interaction of this compound extends to other serotonin receptor subtypes. It displays affinity for the 5-HT1D receptor in the 50-400 nM range. nih.gov However, its affinity for the 5-HT1B, 5-HT1E, and 5-HT5A subtypes is considerably weaker. nih.gov Notably, there is little to no affinity for the 5-HT3 receptor subtype. nih.govhmdb.ca

Interactions with Non-Serotonergic Receptors and Transporters

This compound has been shown to possess nanomolar affinities for α2A, α2B, and α2C adrenergic receptors. nih.gov The binding affinity at these receptors has been correlated with the Hammett substituent parameter σp, where higher affinity is associated with larger σp values. nih.gov

This compound also demonstrates binding to histamine (B1213489) H1 and H3 receptors. who.int The affinity for the H1 receptor is in the nanomolar range and has been shown to correlate with the Hammett substituent parameter σp. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 5-MeO-DALT |

| Serotonin |

| N,N-diallyltryptamine (DALT) |

Kappa Opioid Receptor and Sigma Receptor (σ1, σ2) Interactions

This compound (5-MeO-DALT) demonstrates notable interaction with sigma (σ) receptors, while its affinity for the kappa opioid receptor (KOR) is comparatively low. shulginresearch.netwisc.edu In vitro binding assays have quantified these interactions, revealing a higher affinity for both σ1 and σ2 subtypes than for the KOR. shulginresearch.netwisc.edu

A comprehensive screening of 5-MeO-DALT against a panel of receptors and transporters identified significant binding at both sigma receptor subtypes. shulginresearch.net The affinity for the σ1 receptor was measured with a Ki value of 229 nM, and the affinity for the σ2 receptor was found to be 313 nM. shulginresearch.net Another study confirmed these interactions, reporting Ki values of 229 nM for σ1 and 313 nM for σ2. wisc.edu In contrast, the affinity for the kappa opioid receptor was significantly weaker, with a reported Ki value of 3,110 nM. wisc.edu An earlier screening had found that the binding affinity for the KOR was greater than 10,000 nM, further underscoring its low potency at this site. shulginresearch.net This profile indicates that while 5-MeO-DALT engages with sigma receptors, its direct interaction with the kappa opioid receptor is minimal. shulginresearch.netwisc.edu

Monoamine Transporter (DAT, NET, SERT) Engagement and Selectivity

The interaction profile of 5-MeO-DALT with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT)—reveals a pronounced selectivity for the serotonin transporter. shulginresearch.netnih.gov Research indicates that the compound has a significant affinity for SERT, while its engagement with DAT and NET is substantially lower. shulginresearch.netwisc.edu

Binding assays have consistently shown 5-MeO-DALT's affinity for SERT, with reported Ki values of 450 nM and 530 nM in different studies. shulginresearch.netwisc.edu Its interaction with the norepinephrine transporter is considerably weaker, with a Ki value of 4,020 nM. shulginresearch.net For the dopamine transporter, the affinity is even more negligible, with binding being below the screening threshold of 10,000 nM in one study. shulginresearch.net This indicates a clear selectivity hierarchy of SERT >> NET > DAT. While the compound binds to SERT, it has been shown to have little to no activity as a monoamine releasing agent. researchgate.netwikipedia.org This suggests its mechanism of action at the transporter is likely one of reuptake inhibition rather than promoting neurotransmitter efflux. shulginresearch.netnih.gov

In Vitro G-Protein Activation and Signal Transduction Mechanisms

5-MeO-DALT has been demonstrated to function as an agonist at serotonin receptors by stimulating the activation of G-proteins, a critical initial step in intracellular signal transduction. researchgate.netnih.gov G-protein-coupled receptors (GPCRs) are integral membrane proteins that, upon ligand binding, trigger a conformational change that activates associated heterotrimeric G-proteins. jst.go.jpconsensus.app This activation initiates a cascade of downstream signaling events. jst.go.jp

In vitro studies using the [³⁵S]GTPγS binding assay in rat brain membranes have confirmed that 5-MeO-DALT stimulates G-protein binding. nih.govwho.int This assay measures the replacement of GDP with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit, which is a direct indicator of GPCR activation. nih.gov In these experiments, 5-MeO-DALT demonstrated a half-maximal effective concentration (EC₅₀) value of 6.6 x 10⁻⁷ M (660 nM) and a maximal effect (Emax) that was 39.6% of the activation produced by serotonin (5-HT). who.int When compared to other tryptamines, 5-MeO-DALT was found to be a potent G-protein activator, with a rank order of potency being: 5-MeO-DMT > 5-MeO-DALT > 5-MeO-AMT. nih.govjst.go.jp

Metabolism and Biotransformation Research

Identification of Phase I Metabolic Pathwayswho.intnih.govljmu.ac.uk

Phase I metabolism of 5-MeO-DALT involves several key chemical reactions that modify its structure. These include the removal of a methyl group (O-demethylation), the addition of hydroxyl groups to its aromatic and aliphatic parts, and the removal or oxidation of its allyl groups. nih.govljmu.ac.uk In studies with Wistar rats, twenty distinct phase I metabolites were identified, highlighting the complexity of its initial metabolic breakdown. who.int

O-Demethylation Pathwaysnih.govljmu.ac.ukresearchgate.net

A primary step in the breakdown of 5-MeO-DALT is O-demethylation, where the methoxy (B1213986) group at the 5-position of the indole (B1671886) ring is removed. nih.govljmu.ac.uk This process is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2D6. researchgate.netnih.gov The resulting metabolite can then undergo further transformations, including the addition of hydroxyl groups or conjugation in Phase II metabolism. researchgate.net

Aromatic and Aliphatic Hydroxylationsljmu.ac.ukresearchgate.netljmu.ac.uk

Hydroxylation, the addition of a hydroxyl (-OH) group, is another major Phase I pathway for 5-MeO-DALT. ljmu.ac.uk This can occur on both the aromatic indole ring and the aliphatic allyl side chains. nih.govljmu.ac.ukljmu.ac.uk The cytochrome P450 isoenzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as being involved in these hydroxylation reactions. nih.govresearchgate.netnih.gov These hydroxylated metabolites are then often substrates for Phase II conjugation reactions. ljmu.ac.uk

N-Dealkylation and N-Oxidation Processesljmu.ac.ukresearchgate.netljmu.ac.uk

The allyl groups attached to the nitrogen atom can be removed through N-dealkylation, a process in which CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are implicated. nih.govljmu.ac.uk N-oxidation, the addition of an oxygen atom to the nitrogen, also occurs, leading to the formation of N-oxide metabolites. nih.govljmu.ac.uk These reactions, along with combinations of hydroxylation and dealkylation, contribute to the diverse array of Phase I metabolites observed. nih.govljmu.ac.ukljmu.ac.uk

Elucidation of Phase II Metabolic Pathwayswho.intljmu.ac.ukresearchgate.net

Following Phase I, the modified metabolites of 5-MeO-DALT undergo Phase II metabolism, where they are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. nih.govljmu.ac.uk In rat studies, eight Phase II metabolites have been identified. who.int

Glucuronidation Conjugatesljmu.ac.ukresearchgate.netnih.gov

Glucuronidation is a significant Phase II pathway for 5-MeO-DALT metabolites. nih.govljmu.ac.uk In this process, glucuronic acid is attached to the hydroxyl groups that were added during Phase I. researchgate.netresearchgate.net This results in the formation of glucuronide conjugates, which are readily excreted in urine. nih.govresearchgate.net The N,O-bis-dealkyl metabolite of 5-MeO-DALT and its glucuronide have been identified as abundant targets in urine analysis. nih.govresearchgate.net

Sulfation Conjugatesljmu.ac.ukresearchgate.netnih.gov

In addition to glucuronidation, sulfation is another key Phase II conjugation reaction for the metabolites of 5-MeO-DALT. nih.govljmu.ac.uk This involves the transfer of a sulfonate group to the hydroxylated metabolites. researchgate.netnih.gov Both glucuronidation and sulfation play a crucial role in the detoxification and elimination of 5-MeO-DALT from the body. nih.govljmu.ac.ukresearchgate.net

Interactive Data Table: Summary of 5-MeO-DALT Metabolism

| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolites |

| Phase I: O-Demethylation | Removal of the methyl group from the 5-methoxy position. | CYP2C19, CYP2D6 | 5-hydroxy-N,N-diallyltryptamine (5-HO-DALT) |

| Phase I: Hydroxylation | Addition of hydroxyl groups to the aromatic ring or aliphatic side chains. | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Hydroxylated 5-MeO-DALT derivatives |

| Phase I: N-Dealkylation | Removal of one or both allyl groups from the nitrogen atom. | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | N-monoallyl-5-methoxytryptamine, 5-methoxytryptamine (B125070) |

| Phase I: N-Oxidation | Addition of an oxygen atom to the side-chain nitrogen. | Not specified | 5-MeO-DALT N-oxide |

| Phase II: Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of Phase I metabolites |

| Phase II: Sulfation | Conjugation of hydroxylated metabolites with a sulfonate group. | Sulfotransferases (SULTs) | Sulfate conjugates of Phase I metabolites |

Identification and Characterization of Cytochrome P450 (CYP) Isoenzyme Involvement

The primary enzymes responsible for the phase I metabolism of 5-MeO-DALT belong to the cytochrome P450 (CYP) superfamily. Studies have identified that the main CYP isoenzymes involved in the metabolism of this compound are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.govljmu.ac.ukresearchgate.netresearchgate.net The involvement of these specific enzymes highlights the various metabolic pathways the compound can undergo.

Initial screenings of CYP activity have revealed distinct roles for these isoenzymes. For instance, CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been implicated in hydroxylation reactions. nih.gov O-demethylation, a key metabolic step, is primarily mediated by CYP2C19 and CYP2D6. nih.gov Furthermore, the N-dealkylation of the diallyl groups involves CYP2C19, CYP2D6, and CYP3A4. nih.gov In contrast, for a structurally related compound, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), CYP2D6 was the major enzyme for O-demethylation, while CYP1A2, CYP2C8, and CYP3A4 were the main contributors to N-deisopropylation in human liver microsomes. nih.gov

The main metabolic transformations for 5-MeO-DALT include O-demethylation, hydroxylation, and N-deallylation. who.int These processes can occur individually or in combination, leading to a variety of metabolites. nih.govljmu.ac.ukresearchgate.net

Table 1: Cytochrome P450 Isoenzymes Involved in 5-MeO-DALT Metabolism

| Metabolic Pathway | Involved CYP Isoenzymes |

|---|---|

| Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 nih.gov |

| O-Demethylation | CYP2C19, CYP2D6 nih.gov |

Comparative Metabolic Profiling Across Preclinical Species and In Vitro Systems

The metabolic fate of 5-MeO-DALT has been investigated in various preclinical models, including rats and zebrafish, as well as in vitro systems such as human liver microsomes (HLM) and the fungus Cunninghamella elegans. nih.govwho.intnih.gov These comparative studies reveal both similarities and differences in the metabolic profiles across species and systems.

In Wistar rats, twenty phase I and eight phase II metabolites have been identified in vivo. who.int The primary metabolic pathways observed in rats include aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and O-demethylation, followed by extensive glucuronidation or sulfation in phase II. nih.govljmu.ac.ukresearchgate.net

Studies using human liver microsomes have shown that the main phase I metabolic pathways include N-oxidation, aromatic hydroxylation, indole-dihydroxylation, N-dealkylation and aromatic hydroxylation, N-dealkylation and O-demethylation, and aromatic hydroxylation and O-demethylation. nih.gov Phase II metabolism in HLM models primarily involves glucuronidation and sulfonation following O-demethylation and aromatic hydroxylation. nih.gov A total of 11 metabolites were identified in one human liver microsome study. nih.gov

A comparative study using zebrafish models identified a total of 8 metabolites. nih.gov The main phase I metabolic pathways in zebrafish were aromatic hydroxylation, N-dehydrogenation, and N-dealkylation. nih.gov Phase II metabolism included sulfonation and glucuronidation following aromatic hydroxylation and O-demethylation. nih.gov

The fungus Cunninghamella elegans has also been used as a model for microbial metabolism, identifying an additional eight phase I metabolites not seen in rat studies. who.int Research comparing different in vitro systems for other new psychoactive substances has shown that while human liver microsomes are effective, cell-based models like HepaRG cells can sometimes identify a greater number of metabolites. nih.gov

Table 2: Comparative Metabolite Generation of 5-MeO-DALT

| System/Species | Number of Phase I Metabolites Identified | Number of Phase II Metabolites Identified | Key Metabolic Pathways Noted |

|---|---|---|---|

| Wistar Rat (in vivo) | 20 who.int | 8 who.int | Aromatic & aliphatic hydroxylation, N-dealkylation, N-oxidation, O-demethylation nih.govljmu.ac.ukresearchgate.net |

| Human Liver Microsomes | 11 (total metabolites) nih.gov | - | N-oxidation, aromatic hydroxylation, indole-dihydroxylation, N-dealkylation, O-demethylation nih.gov |

| Zebrafish (in vivo) | - | - | Aromatic hydroxylation, N-dehydrogenation, N-dealkylation nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of 5-MeO-DALT, providing high sensitivity and specificity for its detection in complex matrices.

Liquid chromatography-high resolution mass spectrometry stands as a primary tool for the metabolic profiling of 5-MeO-DALT. nih.gov In research studies using rat urine, LC-HR-MS/MS analysis was instrumental in identifying the compound's metabolic fate. nih.gov The main metabolic pathways elucidated include aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and O-demethylation. nih.gov Furthermore, the analysis revealed extensive phase II metabolism, with significant glucuronidation or sulfation of the phase I metabolites. nih.gov This technique is considered highly suitable for monitoring the consumption of 5-MeO-DALT. nih.govresearchgate.net The high mass accuracy of instruments like the Thermo Fisher Q Exactive Orbitrap allows for confident identification of the parent compound and its biotransformation products. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for 5-MeO-DALT Adducts Predicted CCS values (Ų) per adduct calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 271.18050 | 165.8 |

| [M+Na]+ | 293.16244 | 173.3 |

| [M-H]- | 269.16594 | 168.8 |

| [M+NH4]+ | 288.20704 | 183.7 |

| [M+K]+ | 309.13638 | 168.2 |

| [M+H-H2O]+ | 253.17048 | 158.2 |

| [M+HCOO]- | 315.17142 | 189.0 |

| [M+CH3COO]- | 329.18707 | 203.4 |

| Data sourced from PubChemLite. uni.lu |

Gas chromatography-mass spectrometry is a robust and widely used method for the analytical characterization and screening of 5-MeO-DALT. researchgate.netnih.gov In screening approaches, GC-MS has been successfully applied to analyze rat urine samples, typically after acid hydrolysis, liquid-liquid extraction, and acetylation of the sample. uni-saarland.de While LC-based methods were found to be more suitable for comprehensive monitoring, GC-MS enabled the screening of its parent compound, N,N-diallyltryptamine (DALT), through its primary metabolites. nih.govresearchgate.net The mass spectrum of 5-MeO-DALT under electron ionization (EI) provides characteristic fragments essential for its identification. core.ac.uk

Table 2: Characteristic Mass Spectrometry Data (GC-MS) for 5-MeO-DALT

| Data Point | Value |

| NIST Number | 386063 |

| Total Peaks | 107 |

| Top Peak (m/z) | 110 |

| Base Peak (m/z) | 110.1 |

| Molecular Ion (m/z) | 270.1 |

| Data sourced from PubChem. nih.gov |

Multi-stage liquid chromatography-mass spectrometry (LC-MSn) has proven to be a suitable and effective technique for detecting 5-MeO-DALT and its metabolites. nih.govresearchgate.net Alongside LC-HR-MS/MS, LC-MSn is capable of monitoring for the intake of the compound, primarily by targeting its metabolites in urine samples. uni-saarland.deresearchgate.net Studies have shown that LC-MSn approaches can successfully detect 5-MeO-DALT consumption even at low dosages. researchgate.net For instance, after a 0.1 mg/kg body weight dose in rats, LC-MSn was able to detect the compound's presence. researchgate.net The most abundant targets for detection using this method are often the N,O-bis-dealkyl metabolite of 5-MeO-DALT and its corresponding glucuronide. nih.govresearchgate.net

Advanced Spectrometric and Spectroscopic Characterization Methods

Beyond standard chromatographic techniques, other advanced spectrometric and spectroscopic methods are employed to provide deeper structural insight and alternative detection strategies.

Selective reagent ionization-time of flight-mass spectrometry (SRI-ToF-MS) has been utilized for the identification of 5-MeO-DALT. who.int This technique has been specifically applied for the headspace analysis of new psychoactive substances, including 5-MeO-DALT, found in test purchases. core.ac.ukwho.int

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural confirmation of N,N-Diallyl-5-methoxytryptamine. core.ac.uk It is a key component in the comprehensive analytical characterization of 5-MeO-DALT and its various ring-substituted derivatives. researchgate.netnih.gov Research reports on the synthesis and characterization of novel tryptamines rely on NMR data to unambiguously verify the molecular structure of the synthesized compounds. nih.govnih.gov

Development and Evaluation of Immunoassay Cross-Reactivity for Research Screening

The development of immunoassays for tryptamines, including 5-MeO-DALT, is crucial for rapid screening in research contexts. These assays rely on the principle of antibody-antigen recognition. To generate the necessary antibodies, haptens—small molecules that elicit an immune response when attached to a larger carrier protein like bovine serum albumin (BSA)—are synthesized. For tryptamines, haptens are designed to mimic the core structure of the target analytes. nih.govresearchgate.net

In a study focused on creating antibodies for N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and N,N-diisopropyltryptamine (DiPT), the resulting polyclonal antibodies were tested for cross-reactivity against a panel of other substances. nih.govrsc.org This evaluation is critical to understand the specificity of the assay and its potential to detect related compounds. For this compound, the cross-reactivity was found to be low, indicating that while the developed immunoassays are highly sensitive to their target analytes, they are less likely to produce a positive result for 5-MeO-DALT. rsc.org

The specificity of these antibodies was assessed against 102 different psychoactive substances, including various tryptamines, phenethylamines, piperazines, synthetic cannabinoids, and cathinones. nih.govrsc.org Positive cross-reactivity was primarily observed only for synthetic tryptamines and psilocin. nih.gov The low cross-reactivity for 5-MeO-DALT in these specific enzyme-linked immunosorbent assays (ELISAs) highlights the challenge in developing broad-spectrum screening tools and underscores the need for specific assays targeting the unique structural features of N,N-diallylated tryptamines.

| Hapten Used for Antibody Production | Target Analyte | 5-MeO-DALT Cross-Reactivity (%) | Limit of Detection (LOD) of Assay (ng/mL) |

| Hapten I (DMT-derived) | DMT | 0.2 | 0.006-0.254 |

| Hapten II (5-MeO-DMT-derived) | 5-MeO-DMT | 0.4 | 0.006-0.254 |

| Hapten IV (DiPT-derived) | DiPT | 0.1 | 0.006-0.254 |

| Data sourced from studies on novel hapten-based immunoassays. nih.govrsc.org |

Methodologies for Metabolite Detection and Profiling in Biological Research Matrices

The study of the metabolic fate of 5-MeO-DALT is essential for understanding its biotransformation and for developing reliable detection methods in biological samples. Research using various models, including rat urine, pooled human liver microsomes (pHLM), and zebrafish, has elucidated the primary metabolic pathways and identified numerous metabolites. nih.govuni-saarland.denih.gov

The principal analytical technique employed for these investigations is liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govresearchgate.net This powerful method allows for the separation, identification, and structural elucidation of metabolites in complex biological matrices like urine. nih.govljmu.ac.uk Gas chromatography-mass spectrometry (GC-MS) has also been utilized, though it may be more suitable for detecting the parent compound or its less polar metabolites. nih.govresearchgate.net

Metabolic studies in rats and incubations with pHLM indicate that the metabolic pathways in humans and rats are likely identical. researchgate.net The main biotransformations for 5-MeO-DALT involve:

O-demethylation of the methoxy (B1213986) group. nih.govresearchgate.net

Aromatic and aliphatic hydroxylations . nih.govresearchgate.net

N-dealkylation (loss of one or both allyl groups). nih.govresearchgate.net

N-oxidation . nih.govresearchgate.net

Combinations of the above pathways. nih.gov

Phase II metabolism , where Phase I metabolites undergo extensive glucuronidation or sulfation, increasing their water solubility for excretion. nih.govresearchgate.net

The cytochrome P450 (CYP) enzymes predominantly responsible for the Phase I metabolism of 5-MeO-DALT have been identified as CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.netresearchgate.net

A recent 2025 study utilizing an ultra-high performance liquid chromatography-Orbitrap high-resolution mass spectrometer (UPLC-Q-Orbitrap-HRMS) provided a detailed metabolic profile in both human liver microsomes and the zebrafish model. nih.gov This research identified a total of 11 metabolites in the human liver microsome model and 8 in the zebrafish model. nih.gov Based on these findings, specific metabolites were proposed as suitable markers for screening and confirmation of 5-MeO-DALT intake in research settings. nih.gov

Table 1: Summary of Major Phase I and Phase II Metabolites of 5-MeO-DALT Identified in Research Matrices

| Metabolite Class | Specific Transformation | Biological Matrix | Analytical Method |

|---|---|---|---|

| Phase I | O-demethylation | Rat Urine, pHLM, Zebrafish | LC-HR-MS/MS |

| Phase I | Aromatic Hydroxylation | Rat Urine, pHLM, Zebrafish | LC-HR-MS/MS |

| Phase I | Aliphatic Hydroxylation | Rat Urine, pHLM | LC-HR-MS/MS |

| Phase I | N-dealkylation (N-deallylation) | Rat Urine, pHLM, Zebrafish | LC-HR-MS/MS |

| Phase I | N-oxidation | Rat Urine, pHLM | LC-HR-MS/MS |

| Phase I | N,O-bis-dealkyl metabolite | Rat Urine | LC-MSn, LC-HR-MS/MS |

| Phase II | Glucuronide conjugates | Rat Urine, pHLM, Zebrafish | LC-HR-MS/MS |

| Phase II | Sulfate conjugates | Rat Urine, pHLM, Zebrafish | LC-HR-MS/MS |

Data compiled from multiple metabolic studies. nih.govnih.govresearchgate.net

Table 2: Analytical Techniques for 5-MeO-DALT and Metabolite Characterization

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| LC-HR-MS/MS | Identification and profiling of Phase I and II metabolites. | Deemed suitable for monitoring consumption by detecting metabolites like the N,O-bis-dealkyl metabolite and its glucuronide. nih.govresearchgate.net Identified 11 metabolites in pHLM. nih.gov |

| LC-MSn | Screening and detection in urine. | Suitable for monitoring consumption. nih.govresearchgate.net |

| GC-MS | Screening for parent compound and metabolites. | Less effective for comprehensive metabolite screening compared to LC-based methods. nih.govresearchgate.net |

| NMR Spectroscopy | Structural characterization of the parent compound and its analogues. | Used for the definitive structural analysis of synthesized N,N-diallyltryptamines. who.intatu.ie |

This table summarizes the application of various analytical methods in the study of 5-MeO-DALT. nih.govnih.govresearchgate.netwho.intatu.ie

Preclinical Investigative Paradigms and Mechanistic Studies

In Vitro Receptor Functional Assays for Pharmacological Characterization

In vitro assays are crucial for determining the binding affinity and functional activity of a compound at specific receptor sites. For N,N-Diallyl-5-methoxytryptamine, these studies have revealed a complex interaction with multiple receptor systems.

Radioligand binding assays have demonstrated that this compound binds to a variety of receptors. who.intnih.gov It exhibits notable affinity for all serotonin (B10506) (5-HT) receptor subtypes. who.int Studies have shown that it binds with high affinity to the 5-HT1A and 5-HT2B receptors, with affinities in the range of 10-80 nM. nih.gov Its affinity for the 5-HT2A receptor, a key target for many hallucinogens, is comparatively weaker, with values in the 250-730 nM range. nih.gov

Beyond serotonin receptors, this compound also displays affinity for adrenergic α2A, α2B, and α2C receptors, histamine (B1213489) H1 and H3 receptors, kappa opioid receptors, sigma (σ1 and σ2) receptors, and the dopamine (B1211576) and serotonin transporters (DAT and SERT). who.int A study by Cozzi and Daley in 2016 identified 27 potential receptor targets for 5-substituted-DALT compounds. nih.gov The compound shows little to no affinity for muscarinic M1-M5, adrenergic β1-3, or histamine H4 receptors. who.int

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Receptors | |

| 5-HT1A | 3.26–48 wikiwand.comwikipedia.org |

| 5-HT1B | 735 wikipedia.org |

| 5-HT1D | 50-400 nih.gov |

| 5-HT1E | Weak affinity nih.gov |

| 5-HT2A | 250-730 nih.gov |

| 5-HT2B | 10-80 nih.gov |

| 5-HT2C | Moderate affinity who.int |

| 5-HT5A | Weak affinity nih.gov |

| 5-HT6 | High affinity who.int |

| 5-HT7 | High affinity who.int |

| Other Receptors | |

| Adrenergic α2A, α2B, α2C | High affinity who.int |

| Histamine H1, H3 | High affinity who.int |

| Kappa Opioid | High affinity who.int |

| Sigma σ1, σ2 | High affinity who.int |

| Transporters | |

| DAT | High affinity who.int |

| SERT | High affinity who.int |

Functional assays that measure the activation of G-protein coupled receptors (GPCRs) provide insight into a compound's efficacy as an agonist or antagonist. This compound has been shown to be a potent full agonist of the serotonin 5-HT1A and 5-HT2A receptors. wikiwand.comwikipedia.org It also acts as an agonist at the 5-HT2B and 5-HT2C receptors. wikiwand.comwikipedia.org

In a [35S]GTPγS binding assay, which measures G-protein activation, this compound stimulated G-protein binding with a half-maximal effective concentration (EC50) of 6.6 × 10−7 M and a maximal efficacy (% Emax) of 39.6% relative to 5-HT, indicating high potency and efficacy at 5-HT receptors. who.int Another study using a β-arrestin2 recruitment assay to measure 5-HT2A activation found that the maximal efficacy of this compound was similar to that of lysergic acid diethylamide (LSD). who.int

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor | Functional Activity | EC50 (nM) | Emax (%) |

|---|---|---|---|

| 5-HT1A | Full Agonist | 3.4 wikiwand.comwikipedia.org | 102 wikiwand.comwikipedia.org |

| 5-HT2A | Full Agonist | - | Similar to LSD who.int |

| 5-HT2B | Agonist | - | - |

| 5-HT2C | Agonist | - | - |

| 5-HT Receptors (general) | Agonist | 660 ([35S]GTPγS) who.int | 39.6 ([35S]GTPγS) who.int |

In Vivo Behavioral Pharmacology in Non-Human Animal Models

Behavioral studies in animals are used to assess the in vivo effects of a compound and to correlate these effects with its in vitro pharmacological profile.

The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic-like effects in humans and is primarily mediated by the activation of 5-HT2A receptors. wisc.edunih.gov this compound induces the HTR in mice, and this effect follows an inverted U-shaped dose-response curve. who.intwisc.edu The potency of this compound in inducing the HTR was found to be greater than that of its parent compound, N,N-diallyltryptamine (DALT). wisc.edu

Interestingly, the potency of HTR induction was not directly correlated with the binding affinity for either 5-HT1A or 5-HT2A receptors alone. wisc.edunih.gov However, a multiple regression analysis indicated that while 5-HT2A receptor activation contributes positively to HTR potency, 5-HT1A receptor activation has a negative or buffering effect on the response. wisc.edunih.gov This suggests a complex interplay between these two receptor systems in mediating the behavioral effects of this compound. wikipedia.org

Studies on locomotor activity in rodents have shown that this compound produces dose-dependent increases in locomotor activity. who.intnih.gov A peak increase in activity was observed at a dose of 10 mg/kg, while a higher dose of 25 mg/kg led to a suppression of activity. nih.gov This biphasic effect on locomotion is in contrast to many other psychedelic tryptamines that typically only decrease locomotor activity. wikiwand.comwikipedia.org The stimulant-like effect on locomotion is more similar to that of MDMA, while its hallucinogen-like properties align more with classical hallucinogens like DOM. who.int The locomotor stimulating effects were observed within 40 minutes of administration and lasted for approximately 3 hours. who.int

Drug discrimination studies in rodents are used to assess the subjective effects of a compound by training animals to distinguish it from a saline control or other drugs. In rats trained to discriminate the hallucinogen (−)-2,5-dimethoxy-4-methylamphetamine (DOM) from saline, this compound fully substituted for DOM, indicating similar subjective effects. who.intnih.gov Conversely, it did not substitute for the entactogen (±)-3,4-methylenedioxymethamphetamine (MDMA). who.intnih.gov These findings further support the classification of this compound as having discriminative stimulus effects more akin to a classical hallucinogen than an entactogen. who.int

Enzyme Kinetics and Substrate Specificity Studies for Metabolic Pathways (in vitro)

The in vitro metabolism of this compound (5-MeO-DALT) has been elucidated through studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes. These investigations have identified the primary metabolic pathways and the specific enzymes responsible for the biotransformation of this compound.

The metabolism of 5-MeO-DALT is characterized by several key phase I reactions. nih.govnih.gov These include O-demethylation of the methoxy (B1213986) group, aromatic and aliphatic hydroxylations, N-dealkylation of the allyl groups, and N-oxidation. nih.govnih.gov Following these initial transformations, the resulting metabolites can undergo phase II conjugation, primarily through glucuronidation or sulfation. nih.govnih.gov

Studies have identified that the cytochrome P450 isoenzymes predominantly involved in the metabolism of 5-MeO-DALT are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.govresearchgate.net The involvement of these specific enzymes highlights the complexity of 5-MeO-DALT's metabolic profile, with multiple enzymes capable of catalyzing its transformation.

In vitro investigations have further detailed the specific roles of these CYP isoenzymes in the various metabolic pathways of 5-MeO-DALT. For instance, O-demethylation is a significant pathway for many 5-methoxy-substituted tryptamines, often mediated by CYP2D6. nih.gov N-dealkylation, another major route of metabolism for 5-MeO-DALT, is catalyzed by a broader range of CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4. nih.govuni-saarland.decore.ac.uk Hydroxylation reactions, occurring at both the aromatic ring and the aliphatic side chains, also contribute to the metabolism and involve several CYP isoenzymes. nih.govcore.ac.uk

Furthermore, research into the inhibitory potential of tryptamine (B22526) derivatives has shown that compounds of the diallyltryptamine (DALT) family are strong inhibitors of CYP1A2 and CYP2D6 activity. researchgate.net Specifically, 5-MeO-DALT has demonstrated in vivo inhibition of CYP1A2 activity in rat models. researchgate.net

The major in vitro metabolic pathways for 5-MeO-DALT are summarized in the table below.

Table 1: Summary of In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Involved Enzymes (in vitro) | Description |

| O-Demethylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Removal of the methyl group from the 5-methoxy position. |

| Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Addition of a hydroxyl group to the aromatic ring or aliphatic allyl chains. |

| N-Dealkylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Removal of one or both allyl groups from the nitrogen atom. |

| N-Oxidation | Not fully specified, likely CYP-mediated | Oxidation of the tertiary amine group. |

| Glucuronidation/Sulfation | UGTs/SULTs | Phase II conjugation of phase I metabolites for excretion. |

Computational and Theoretical Research on N,n Diallyl 5 Methoxytryptamine

Molecular Docking Simulations for Ligand-Receptor and Ligand-Transporter Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or transporter, offering insights into binding affinity and the specific molecular interactions involved. uc.pt Studies utilizing molecular docking have been instrumental in understanding the interaction of 5-MeO-DALT and related tryptamines with various biological targets.

Computational docking analyses have predicted that 5-MeO-DALT and other 5-methoxytryptamines exhibit a better interaction within the binding pocket of the serotonin (B10506) 5-HT1A receptor compared to the 5-HT2A receptor. researchgate.netresearchgate.net This is significant as the activation of 5-HT2A receptors is primarily associated with the hallucinogenic effects of tryptamines. researchgate.net These in silico findings align with radioligand binding assays which demonstrated that many 5-MeO-tryptamines have a higher affinity for the 5-HT1A receptor. researchgate.net

Docking studies have also been employed to investigate the interactions of tryptamines with monoamine transporters (MATs), which are responsible for the reuptake of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). acs.orgnih.gov These simulations help to elucidate the structural basis for the affinity of compounds like 5-MeO-DALT for these transporters. acs.orgnih.gov For instance, research has shown that the orientation of tryptamines within the transporter binding site, including the ionic interaction between the ammonium (B1175870) group and a conserved aspartate residue, is crucial for binding. acs.org However, some docking experiments have shown no direct correlation between scoring functions and experimental activity for a range of psychoactive substances at MATs, highlighting the complexity of these interactions. acs.orgherts.ac.uk

Table 1: Predicted Binding Affinities of 5-MeO-DALT at Various Receptors and Transporters

| Target | Predicted Affinity (Ki, nM) | Computational Method | Reference |

| 5-HT1A Receptor | 10-80 | Molecular Docking | nih.govpsilosybiini.info |

| 5-HT2A Receptor | 250-730 | Molecular Docking | nih.govpsilosybiini.info |

| 5-HT2B Receptor | 10-80 | Molecular Docking | nih.govpsilosybiini.info |

| Serotonin Transporter (SERT) | Nanomolar range | Molecular Docking | nih.govpsilosybiini.info |

| Norepinephrine Transporter (NET) | Nanomolar range | Molecular Docking | nih.govpsilosybiini.info |

| Adrenergic α2A, α2B, α2C Receptors | Nanomolar range | Molecular Docking | nih.govpsilosybiini.info |

| Sigma σ1 and σ2 Receptors | Nanomolar range | Molecular Docking | nih.govpsilosybiini.info |

| Histamine (B1213489) H1 Receptor | Nanomolar range | Molecular Docking | nih.govpsilosybiini.info |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding over time. While specific MD simulation studies focusing solely on 5-MeO-DALT are not extensively detailed in the provided results, the general application of this technique to related compounds and targets is evident.

MD simulations have been used to investigate the binding of psychoactive substances to monoamine transporters, revealing how these compounds can induce and stabilize specific transporter conformations. who.int For example, simulations have shown that some compounds lead to an inward-facing conformation of the dopamine transporter (DAT). who.int This type of detailed conformational analysis is crucial for understanding the functional consequences of ligand binding, such as whether a compound acts as a substrate, inhibitor, or releaser.

Homology Modeling of G-Protein Coupled Receptors and Monoamine Transporter Proteins

Homology modeling is a computational method used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. uc.pt This technique is particularly valuable when experimental structures, such as those determined by X-ray crystallography, are unavailable.

In the study of 5-MeO-DALT and other psychoactive tryptamines, homology modeling has been essential for creating models of G-protein coupled receptors (GPCRs), such as the serotonin receptors, and monoamine transporters. acs.orgnih.govgoogle.com These models serve as the basis for molecular docking and dynamics simulations. For instance, homology models of the human monoamine transporters have been constructed to investigate the binding of various psychoactive substances. acs.orgnih.gov The accuracy of these models is critical, and they are often validated against experimental data where possible. nih.gov While high-quality comparative models can be very useful, differences between models and experimental structures, particularly in loop regions, can exist. nih.gov

Predictive Quantitative Structure-Activity/Affinity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpsilosybiini.info This allows for the prediction of the activity of new, untested compounds.

QSAR studies have been conducted on 5-substituted-N,N-diallyltryptamines, including 5-MeO-DALT, to understand the structural determinants of their binding affinity at various receptors. nih.govpsilosybiini.info These analyses typically involve correlating physicochemical properties of the compounds, such as electronic (σp), hydrophobic (π), and steric (CMR) parameters, with their receptor binding affinities. nih.gov

For monoamine transporters, QSAR models have been developed to predict the binding affinity of various psychoactive substances. acs.orgnih.gov These models have identified key molecular descriptors that influence activity. For example, a robust QSAR model for the serotonin transporter (SERT) was developed, indicating that rigid, hydrophobic molecules with fewer hydrogen bond donors tend to have higher activity. acs.orgherts.ac.uk Similarly, a QSAR model for the dopamine transporter (DAT) also emphasized the importance of hydrophobicity. acs.org However, these models also highlight the difficulty in designing isoform-selective compounds due to the similar binding characteristics across the different monoamine transporters. acs.orgnih.gov

Table 2: QSAR Model Performance for Monoamine Transporters

| Transporter | Model Type | r² | q² | Test Set r² | Reference |

| SERT | 3-descriptor | 0.87 | 0.80 | 0.74 | acs.orgnih.gov |

| DAT | 3-descriptor | 0.68 | 0.51 | 0.63 | acs.orgnih.gov |

r²: coefficient of determination for the training set; q²: cross-validated r²; Test Set r²: coefficient of determination for the external test set.

In Silico Metabolism Prediction and Metabolite Modeling

In silico methods are also employed to predict the metabolic fate of compounds like 5-MeO-DALT. dntb.gov.ua These computational tools can identify potential metabolic pathways and the structures of the resulting metabolites.

Emerging Research Directions and Unanswered Questions

Exploration of Underexplored Receptor Targets and Novel Signaling Pathways

Initial research has established that 5-MeO-DALT exhibits a broad receptor binding profile. who.int It demonstrates affinity for all serotonin (B10506) (5-HT) receptor subtypes, as well as adrenergic α2A, α2B, α2C, histamine (B1213489) H1 and H3, kappa opioid, and sigma σ1 and σ2 receptors. who.intnih.gov It also interacts with dopamine (B1211576) and serotonin transporters (DAT and SERT). who.int Notably, it does not show significant binding to muscarinic M1-M5, adrenergic β1-3, histaminergic H4, or central benzodiazepine (B76468) and GABA-A receptors. who.int

While the interaction with the 5-HT2A receptor is a primary focus due to its role in psychedelic effects, the compound's engagement with a wide array of other receptors suggests a more complex pharmacological action than previously understood. who.intnih.gov Future research is poised to investigate the functional consequences of these interactions. For example, the significant affinity for various adrenergic and histamine receptors may contribute to some of the physiological effects reported anecdotally. who.int

Furthermore, the downstream signaling cascades initiated by 5-MeO-DALT at these receptors remain largely uncharacterized. Beyond the classical G-protein coupled pathways, researchers are beginning to explore biased agonism and the recruitment of alternative signaling proteins like β-arrestin. Understanding these novel signaling pathways is crucial for a complete picture of how 5-MeO-DALT exerts its effects at a cellular level. Recent studies on related tryptamines suggest that stimulation of TrkB and mTOR signaling pathways could be a fruitful area of investigation for 5-MeO-DALT as well. acs.org

Development of Advanced Analytical Standards and Certified Reference Materials for Research

The proliferation of novel psychoactive substances (NPS), including 5-MeO-DALT, has created a pressing need for high-quality analytical standards and certified reference materials (CRMs). bertin-bioreagent.comnovachem.com.au These materials are essential for forensic laboratories, clinical toxicologists, and research scientists to accurately identify and quantify the compound in various samples. bertin-bioreagent.comcaymanchem.com

Several vendors now offer 5-MeO-DALT as an analytical reference standard, often as a crystalline solid or in a solution with specified purity levels (e.g., ≥95%). caymanchem.comlgcstandards.combiosynth.comzeptometrix.com The availability of these standards, including the hydrochloride salt form, facilitates method validation for analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC). acs.orgcaymanchem.comzeptometrix.com

The development of CRMs, produced under stringent quality assurance standards like ISO 17034, further enhances the reliability and comparability of analytical results across different laboratories. lgcstandards.com These materials are critical for ensuring the accuracy of forensic analyses and for advancing pharmacological and toxicological research on a solid foundation of verified chemical identity and purity. bertin-bioreagent.comlgcstandards.com

Mechanistic Investigations of Structure-Activity Relationships for Newly Synthesized Analogs

The study of structure-activity relationships (SAR) is fundamental to understanding how molecular modifications influence pharmacological activity. For 5-MeO-DALT, research has begun to explore the impact of substitutions on the indole (B1671886) ring and the N,N-diallyl groups. nih.govnih.govnih.gov

Studies have shown that the affinity for the 5-HT2A receptor is influenced by the nature of the substituent at the 5-position of the tryptamine (B22526) core. nih.govnih.gov For instance, replacing the methoxy (B1213986) group with other functionalities can alter binding affinity and functional activity. nih.gov Similarly, modifications to the N,N-diallyl moiety are being investigated to understand their role in receptor interaction and selectivity. researchgate.net

The synthesis and evaluation of new analogs, including those with substitutions at the 2, 4, and 7 positions of the indole ring, are providing a more detailed map of the SAR for this class of compounds. nih.govwisc.edu For example, the addition of a 2-methyl group to 5-MeO-DALT was found to reduce its affinity for several 5-HT receptors. wisc.edu These investigations are crucial for identifying which structural features are critical for affinity and efficacy at specific receptor targets.

Application of Novel Computational Methodologies for Predictive Pharmacology and Toxicology (in silico/in vitro)

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming increasingly valuable tools in pharmacology and toxicology. acs.orgnih.gov These computational approaches allow for the prediction of a compound's pharmacological and toxicological properties before it is synthesized and tested in the laboratory, saving time and resources.

For 5-MeO-DALT and its analogs, docking studies are being used to model their interactions with the binding pockets of various receptors, including different 5-HT subtypes. researchgate.net These models can help to explain the observed binding affinities and guide the design of new analogs with specific receptor profiles. researchgate.net For instance, computational docking has been used to compare the binding of 5-MeO-tryptamines in the 5-HT1A and 5-HT2A receptor binding pockets. researchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov For tryptamines, QSAR models are being developed to predict their affinity for monoamine transporters like SERT and DAT. acs.orgnih.gov While these models have shown some success, the complexity of protein-ligand interactions means that a single scoring function may not always accurately predict experimental activity. nih.gov Nevertheless, these in silico approaches, when combined with in vitro data, provide powerful insights into the molecular determinants of the activity of 5-MeO-DALT and related compounds. acs.orgnih.gov

Comparative Pharmacological Studies of N,N-Diallyl-5-methoxytryptamine within the Tryptamine Class

To fully understand the unique pharmacological profile of 5-MeO-DALT, it is essential to compare its properties to those of other tryptamines. These comparative studies help to place its activity in the broader context of this well-established class of psychoactive compounds.

Research has compared the receptor binding affinities and functional activities of 5-MeO-DALT with a range of other tryptamines, including N,N-dimethyltryptamine (DMT), psilocin (4-HO-DMT), and various 4- and 5-substituted analogs. nih.govresearchgate.net These studies have revealed that while many tryptamines are 5-HT2A receptor agonists, their potencies and efficacies can differ substantially. nih.govljmu.ac.uk For example, 5-MeO-DALT was found to be a full or nearly full agonist at the 5-HT2A receptor, with higher potency than DMT in some functional assays. nih.gov

In behavioral studies, 5-MeO-DALT has been shown to fully substitute for the classic hallucinogen DOM in drug discrimination studies in rodents, but not for the enactogen MDMA. who.int This suggests its subjective effects are more similar to those of classical psychedelics. who.int However, unlike many other psychedelic tryptamines that only decrease locomotion, 5-MeO-DALT can produce hyperlocomotion at certain doses, an effect more akin to MDMA. wikipedia.org

Comparative studies also extend to metabolism. The primary metabolic pathways for 5-MeO-DALT include O-demethylation, hydroxylation, and N-deallylation. who.int Comparing these pathways with those of other tryptamines, such as 5-MeO-DMT which is metabolized by MAO-A and CYP2D6, can provide insights into potential drug-drug interactions and the duration of effects. nih.gov

These comparative pharmacological investigations are crucial for building a comprehensive understanding of the similarities and differences between 5-MeO-DALT and other members of the tryptamine family, ultimately informing our knowledge of its unique psychoactive properties.

Interactive Data Table: Receptor Binding Affinities (Ki, nM) of 5-MeO-DALT and Related Tryptamines

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

| 5-MeO-DALT | 10-80 nih.gov | 250-730 nih.gov | >1000 nih.gov | Nanomolar affinity nih.gov |

| DALT | 100 nih.gov | >730 nih.gov | >1000 nih.gov | Nanomolar affinity nih.gov |

| DMT | - | 540 nih.gov | 234 nih.gov | - |

| 5-MeO-DMT | High affinity nih.gov | High affinity nih.gov | - | - |

| Psilocin (4-HO-DMT) | - | - | - | - |

Note: This table presents a selection of available data and is not exhaustive. Binding affinities can vary depending on the specific experimental conditions. The "-" indicates that data was not available in the cited sources.

Q & A

Q. Q1: What analytical methods are recommended for the identification and purity assessment of N,N-diallyl-5-methoxytryptamine in synthesized samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a robust method for qualitative analysis. A typical protocol involves dissolving the sample in methanol via ultrasonic extraction, followed by GC-MS analysis. Key diagnostic fragments include m/z 110.1 (base peak), 270.1 (molecular ion), and 174.1, which correspond to cleavage patterns of the diallyl and methoxyindole moieties . Retention time (e.g., tR = 10.45 min) and spectral matching against reference libraries are critical for confirmation.

Q. Q2: How does the molecular structure of 5-MeO-DALT influence its physicochemical properties?

A: The compound (C17H22N2O, MW 270.38) features a planar indole core with a methoxy group at the 5-position and diallyl substituents on the ethylamine side chain. The diallyl groups increase lipophilicity compared to non-alkylated tryptamines, impacting solubility and membrane permeability. X-ray crystallography confirms a monoclinic crystal system (space group P21/n) with hydrogen bonding (N–H⋯N) stabilizing the lattice .

Advanced Research Questions

Q. Q3: What experimental strategies are employed to resolve contradictions in receptor binding data for 5-MeO-DALT?

A: Discrepancies in 5-HT receptor affinity (e.g., higher activity at 5-HT1A/2B vs. 5-HT2A) can arise from assay conditions (e.g., radioligand choice, cell lines). To address this:

Q. Q4: How can researchers design studies to investigate the metabolic pathways and pharmacokinetics of 5-MeO-DALT in vivo?

A:

- Metabolite Profiling: Use LC-HR-MS/MS to detect phase I metabolites (e.g., N-dealkylation, hydroxylation) and phase II conjugates in urine or plasma .

- Enzyme Mapping: Incubate 5-MeO-DALT with recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify major metabolizing enzymes .

- Pharmacokinetic Modeling: Apply compartmental models to plasma concentration-time data, accounting for rapid onset/offset kinetics reported in human studies .

Q. Q5: What methodologies are used to synthesize isotopically labeled analogs of 5-MeO-DALT for tracer studies?

A: Deuterated analogs (e.g., [D4]-5-MeO-DALT) can be synthesized via microwave-accelerated alkylation of 5-methoxytryptamine with deuterated allyl halides. Purification by flash chromatography and characterization via <sup>1</sup>H/<sup>13</sup>C NMR and ESI-TOF-MS ensures isotopic integrity . These tracers are critical for mass spectrometry-based quantification in biological matrices.

Q. Q6: How do crystallographic data inform the structure-activity relationships (SAR) of 5-MeO-DALT analogs?

A: The crystal structure reveals a C1–C8–C9–C10 torsion angle of 103.7° in the ethylamine side chain, which sterically influences receptor docking. Modifying the allyl groups (e.g., replacing with cyclopropyl or fluorinated chains) alters this conformation, impacting 5-HT receptor selectivity. Computational docking (e.g., AutoDock Vina) paired with synthetic SAR studies can validate these hypotheses .

Q. Q7: What are the key considerations for detecting 5-MeO-DALT in forensic or toxicological samples?

A:

- Sample Preparation: Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using mixed-mode cartridges improves recovery from blood/urine .

- Detection Limits: GC-EI-MS achieves limits of quantification (LOQ) < 1 ng/mL, while LC-MS/MS offers higher sensitivity for polar metabolites .

- Cross-Validation: Compare results with immunoassays (e.g., ELISA) to mitigate false positives from structurally related tryptamines .

Q. Q8: How can researchers address the potential entourage effects of 5-MeO-DALT in complex mixtures (e.g., natural sources or polydrug use)?

A:

- Bioassay-Guided Fractionation: Isolate 5-MeO-DALT from mixtures (e.g., toad secretions) and test individual components in rodent models or in vitro receptor assays .

- Synergy Studies: Use isobolographic analysis to quantify interactions with co-occurring tryptamines (e.g., 5-MeO-DMT) .

- Neuroimaging: fMRI or PET imaging in primates can assess functional changes in serotonin pathways during co-administration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.